molecular formula C11H10N2O3 B1604381 Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate CAS No. 921938-57-0

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Cat. No. B1604381
M. Wt: 218.21 g/mol
InChI Key: RCWCQJAHRPNWBF-UHFFFAOYSA-N
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Description

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential benefits in scientific research.

Scientific Research Applications

Synthesis and Mesomorphic Behavior

A series of 1,3,4-oxadiazole derivatives, including Methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate, were synthesized and investigated for their phase behaviors. These compounds displayed nematic and/or smectic A mesophases, with studies highlighting their photoluminescence properties, suggesting potential applications in liquid crystal displays and photonic devices (Han et al., 2010).

Structural Characterization

The structure of Methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate was determined by X-ray crystallography. The analysis revealed π–π interactions and C–H⋯O hydrogen bonding, providing insight into its potential as a spacer in the synthesis of new angiotensin receptor antagonists (Meyer et al., 2003).

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives, which are structurally similar to Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the understanding of the physicochemical and theoretical aspects of corrosion inhibition by oxadiazole derivatives (Ammal et al., 2018).

Fluoride Chemosensors

Derivatives containing the 1,3,4-oxadiazole group have been investigated for their use as fluoride chemosensors. These compounds exhibited colorimetric and fluorescence changes upon interaction with fluoride ions, suggesting their application in environmental and biological sensing technologies (Ma et al., 2013).

Crystal Engineering

The unique crystalline properties of Methyl 2-(carbazol-9-yl)benzoate, a compound related to Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, were explored to induce phase transitions under high pressure. Such research underscores the potential of oxadiazole derivatives in crystal engineering and material science applications (Johnstone et al., 2010).

properties

IUPAC Name

methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-4-3-5-9(6-8)11(14)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWCQJAHRPNWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640215
Record name Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

CAS RN

921938-57-0
Record name Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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